Enhanced Aqueous Solubility via Bioisosteric Replacement of a Phenyl Ring
The 2-oxabicyclo[2.2.2]octane core, when incorporated into Imatinib as a bioisostere for the phenyl ring, increases aqueous solubility from 351 µM to 389 µM [1]. This class-level inference suggests that 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, as a derivative of this core, would confer similar or further enhanced solubility improvements in analogous drug candidates. This increase in solubility can lead to improved bioavailability and formulation characteristics.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Projected: Improved solubility vs. parent phenyl compound (Class-level inference from core structure) |
| Comparator Or Baseline | Imatinib (containing phenyl ring): 351 µM |
| Quantified Difference | Solubility increased to 389 µM for Imatinib analog with 2-oxabicyclo[2.2.2]octane core; a 10.8% relative increase. |
| Conditions | Imatinib analog vs. parent Imatinib; in vitro solubility assay. |
Why This Matters
For procurement in drug discovery, selecting this core structure over a phenyl-containing analog can directly translate to a 10.8% improvement in aqueous solubility, potentially reducing formulation challenges and improving pharmacokinetic profiles.
- [1] Levterov VV, Panasiuk Y, Sahun K, et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. 2023;14:5608. View Source
